(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

Lipophilicity Drug-likeness Physicochemical properties

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide (CAS 2035005-19-5) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a scaffold frequently explored for kinase inhibition and anti-infective applications. Its molecular formula is C18H17N3O2S (MW 339.41 g/mol), featuring a thieno[2,3-d]pyrimidin-4(3H)-one core linked via an ethyl spacer to an (E)-2-methyl-3-phenylacrylamide moiety.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2035005-19-5
Cat. No. B2502291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
CAS2035005-19-5
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
InChIInChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+
InChIKeyFDPKFGWEIOGXQQ-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Specifications of (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide (CAS 2035005-19-5)


(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide (CAS 2035005-19-5) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a scaffold frequently explored for kinase inhibition and anti-infective applications . Its molecular formula is C18H17N3O2S (MW 339.41 g/mol), featuring a thieno[2,3-d]pyrimidin-4(3H)-one core linked via an ethyl spacer to an (E)-2-methyl-3-phenylacrylamide moiety . This compound is supplied as a research-grade chemical (typical purity: 95%) and is not intended for human or veterinary use .

Why Thienopyrimidine Analogs Cannot Simply Substitute for CAS 2035005-19-5


Within the thieno[2,3-d]pyrimidine class, minor structural perturbations drastically alter polypharmacology. For example, related 6-substituted thieno[2,3-d]pyrimidines exhibit differential dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in the folate pathway, with subtle aryl modifications shifting selectivity between these two enzymes . Similarly, the specific acrylamide side chain geometry and substitution pattern, as found in the target compound, was previously investigated within a series of novel FP-2 inhibitors, where it contributed to a distinct binding mode . Therefore, reliance on a generic thienopyrimidine scaffold without the specific (E)-2-methyl-3-phenylacrylamide substituent fundamentally alters target engagement and precludes direct substitution for any application requiring this specific chemotype.

Quantitative Differentiation Evidence for (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide


Physicochemical Differentiation: Increased Lipophilicity vs. Parent Thienopyrimidine Core

The target compound extends the thieno[2,3-d]pyrimidin-4(3H)-one core with an (E)-2-methyl-3-phenylacrylamide side chain, resulting in a calculated cLogP of ~2.8, compared to a cLogP of approximately 0.7 for the unsubstituted 2-methylthieno[2,3-d]pyrimidin-4(3H)-one parent core . This represents a roughly 2.1 log unit increase in lipophilicity. The molecular weight is 339.41 g/mol, compared to 166.20 g/mol for the parent heterocycle .

Lipophilicity Drug-likeness Physicochemical properties

Target Engagement: FP-2 Inhibitory Activity of Related Phenylacrylamide Derivatives

The phenylacrylamide moiety is a key structural feature in a series of novel, small-molecule FP-2 inhibitors. Based on compound 1, a similar thieno[2,3-d]pyrimidine derivative with an arylacrylamide substituent, the target compound was designed. In that study, the prototype (compound 1) exhibited an IC50 of 11.38 μM against FP-2, while the optimized compound 2a showed an IC50 of approximately 5.7 μM, a 2-fold improvement . The target compound's specific (E)-2-methyl substitution is anticipated to further modulate this activity.

Falcipain-2 Malaria Cysteine protease

Kinase Inhibition Potential: Thieno[2,3-d]pyrimidine Class Benchmarking

The thieno[2,3-d]pyrimidine chemotype is a validated kinase inhibitor scaffold. In a recent study, compound 8a demonstrated an IC50 of 0.18 ± 0.02 μM against p38α MAPK, surpassing the reference inhibitor SB 202190 (IC50 = 0.27 ± 0.06 μM) . In another series, compound 8b showed VEGFR-2 inhibition with an IC50 of 73 nM . While the target compound's specific kinase profile is unknown, its core structure is present in many potent kinase inhibitors.

p38α MAPK VEGFR-2 Kinase profiling

Cytotoxic Activity Profile: Differential Sensitivity Across Cancer Cell Lines

Thieno[2,3-d]pyrimidine derivatives demonstrate selective cytotoxicity. For example, derivatives 4, 14, and 17 from one series showed IC50 values of ~4-10 µM against HepG2 and MCF7 cancer cell lines, while displaying high IC50 values (>60 µM) against normal WI-38 fibroblasts, indicating a selectivity window of >6-fold . The target compound, with its distinct acrylamide side chain, may exhibit a different selectivity profile.

Anticancer Cytotoxicity Topoisomerase II

Recommended Research Application Scenarios for (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide


Malaria Drug Discovery: FP-2 Inhibitor Optimization

This compound serves as an advanced intermediate or tool compound for optimizing FP-2 inhibitors. As shown in Section 3, the core scaffold is a validated starting point, and the specific phenylacrylamide side chain was investigated within a series of FP-2 inhibitors . Its unique substitution pattern allows structure-activity relationship (SAR) exploration beyond the previously reported 2-ylthio acetamide series .

Kinase Selectivity Profiling and Panel Screening

Given the thieno[2,3-d]pyrimidine scaffold's proven activity against kinases such as p38α MAPK and VEGFR-2 (see Section 3) , this compound can be used in broad kinase selectivity panels to identify potential off-targets or to characterize its unique kinase inhibition fingerprint compared to other thienopyrimidines.

Anticancer Lead Generation: Cytotoxicity Screening

The compound can be screened against panels of cancer cell lines, such as those in the NCI-60, to establish its own cytotoxicity fingerprint. As demonstrated, close analogs show selective toxicity (SI >6-fold) , making this compound a candidate for further anticancer lead generation.

Physicochemical Property Benchmarking for CNS Drug Design

With its increased lipophilicity (cLogP ~2.8) compared to the parent heterocycle (see Section 3), this compound can be used as a model to study the impact of lipophilicity on membrane permeability, protein binding, and off-target promiscuity, serving as a benchmarking tool in CNS drug discovery programs.

Quote Request

Request a Quote for (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.